molecular formula C10H12N2O B13892876 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile

Cat. No.: B13892876
M. Wt: 176.21 g/mol
InChI Key: GKZKBARRJATKGH-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group, an oxo group, a propyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-propylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile
  • 6-methyl-2-oxo-5-ethyl-1H-pyridine-3-carbonitrile
  • 6-methyl-2-oxo-5-butyl-1H-pyridine-3-carbonitrile

Uniqueness

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-2-oxo-5-propyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-3-4-8-5-9(6-11)10(13)12-7(8)2/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

GKZKBARRJATKGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=O)C(=C1)C#N)C

Origin of Product

United States

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